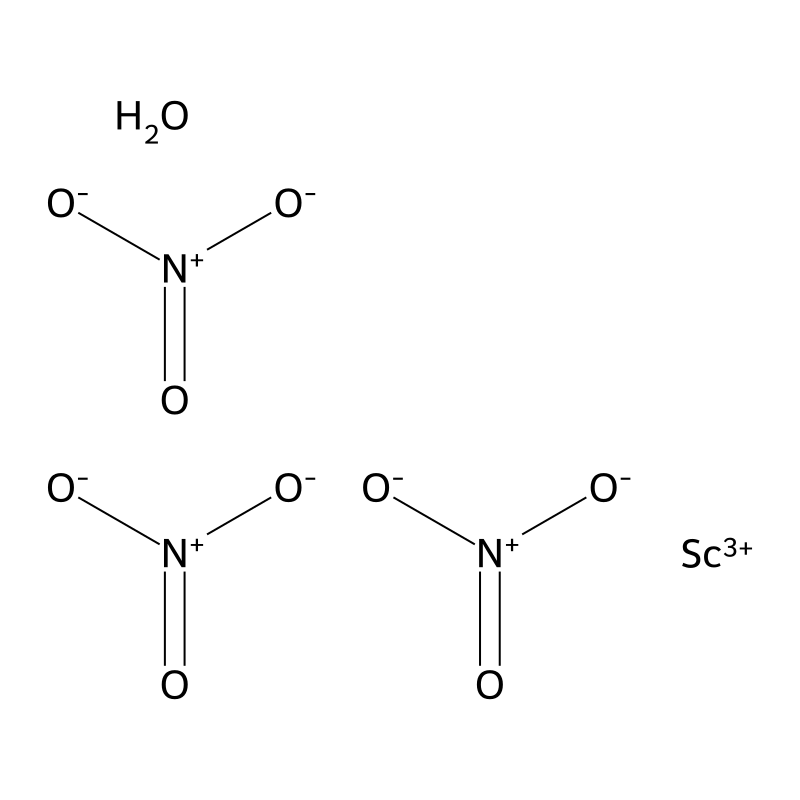

Scandium(III) nitrate hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Catalyst for Organic Synthesis

Scandium(III) nitrate hydrate exhibits promising potential as a catalyst in organic reactions. Research has shown its effectiveness in reactions like the Beckmann rearrangement of ketoximes to amides and the isomerization of allylic alcohols to aldehydes [5]. Additionally, modifying the structure of scandium(III) nitrate hydrate by introducing co-catalysts can further enhance its catalytic activity [5].

[5] Scandium nitrate - Wikipedia ()

Precursor for Other Scandium Compounds

Scandium(III) nitrate hydrate serves as a crucial starting material for synthesizing various scandium-based compounds. These compounds find applications in diverse fields like material science and catalysis. For instance, scandium(III) nitrate hydrate can be used to produce scandium oxide (Sc₂O₃) and scandium hydroxide (Sc(OH)₃), which are essential materials for various research endeavors [3].

[3] Scandium(III) Nitrate Hydrate | AMERICAN ELEMENTS® ()

Luminescent Materials Research

Scandium(III) nitrate hydrate shows promise in the development of luminescent materials. This is due to its ability to emit light strongly in the blue region of the electromagnetic spectrum [4]. Researchers are actively investigating the potential of scandium(III) nitrate hydrate for applications in solid-state lighting and displays [4].

[4] NA1077 Scandium Nitrate (SC(NO3)3·xH2O) Powder (CAS No. 13465-60-6) ()

Additional Research Areas:

Scandium(III) nitrate hydrate is also being explored in other scientific research areas, including:

- Crystal Doping: Recent studies suggest the potential use of scandium(III) nitrate hydrate as a dopant for crystals, potentially altering their properties for specific applications [4].

- Solid Oxide Fuel Cells (SOFCs): Scandium-stabilized zirconia (ScSZ), a material derived from scandium(III) nitrate hydrate, is being investigated as a promising electrolyte material for SOFCs due to its high ionic conductivity at elevated temperatures [4].

- Nuclear Reactors: Research is underway to explore the use of scandium(III) nitrate hydrate as a burnable neutron poison in nuclear reactors. This application could help regulate neutron flux and enhance reactor safety [4].

Scandium(III) nitrate hydrate is an inorganic compound with the formula Sc(NO₃)₃·xH₂O, where x typically equals 5, indicating it is a pentahydrate. This compound appears as a white crystalline solid and is known for its hygroscopic nature, meaning it readily absorbs moisture from the environment. Scandium(III) nitrate hydrate is primarily used as an oxidizing agent in various

Scandium(III) nitrate hydrate is considered a mild irritant and may cause eye, skin, and respiratory tract irritation upon contact or inhalation. It's advisable to handle the compound with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when working with it in research settings.

Data:

- LD50 (oral, rat): >2000 mg/kg. (LD50: Lethal Dose 50, indicates the dose at which 50% of test animals die)

Scandium(III) nitrate hydrate can be synthesized through various methods:

- Direct Reaction Method: Scandium oxide or scandium metal can be reacted with nitric acid to produce scandium nitrate. This method typically yields the hydrate form by controlling the reaction conditions (e.g., temperature and concentration).

- Hydration of Anhydrous Nitrate: Anhydrous scandium nitrate can be dissolved in water under controlled conditions to form the hydrated compound.

- Solvothermal Synthesis: Utilizing a solvothermal method allows for the formation of high-purity crystals by dissolving scandium salts in a solvent at elevated temperatures and pressures.

These methods yield varying degrees of purity and crystal quality, which are essential for specific applications.

Interaction studies involving scandium(III) nitrate hydrate focus primarily on its coordination chemistry. Research has shown that it can form stable complexes with various organic ligands, which can alter its reactivity and solubility properties. For example, studies have demonstrated that when combined with bipyridine or phenanthroline ligands, scandium(III) nitrate forms dimeric or polymeric structures that exhibit distinct physical and chemical characteristics compared to mononuclear complexes found with larger lanthanide ions .

Several compounds are similar to scandium(III) nitrate hydrate, particularly those involving other rare earth elements or transition metals. Below is a comparison highlighting their uniqueness:

| Compound | Formula | Unique Features |

|---|---|---|

| Yttrium(III) nitrate hydrate | Y(NO₃)₃·xH₂O | Similar oxidation state; used in phosphors |

| Lanthanum(III) nitrate | La(NO₃)₃ | Higher coordination number; less prone to hydrolysis |

| Aluminum nitrate | Al(NO₃)₃·9H₂O | More stable; widely used in fertilizers |

| Cerium(IV) nitrate | Ce(NO₃)₄ | Oxidation state IV; used in catalysts |

Scandium(III) nitrate hydrate stands out due to its specific coordination chemistry and applications related to electronics and optics, making it particularly valuable in advanced material development .

Chemical Formula and Molecular Structure

Scandium(III) nitrate hydrate exists in multiple hydrated forms, with the most commonly encountered variants being the monohydrate, tetrahydrate, and hexahydrate species [1] [2]. The basic molecular formula for scandium(III) nitrate hydrate can be represented as Scandium(Nitrogen Oxygen three)three·x Water molecules, where x represents the variable number of water molecules [3]. The monohydrate form has a molecular weight of 248.99 grams per mole, while the tetrahydrate and hexahydrate forms have molecular weights of approximately 285.01 and 321.04 grams per mole, respectively [2] [9] [14].

The molecular structure consists of a central scandium(III) ion coordinated by three nitrate anions and a variable number of water molecules [1] [5]. Each nitrate group typically coordinates in a bidentate fashion, utilizing two oxygen atoms to bind to the scandium center [5] [16]. The fundamental structure can be described as an ionic compound where the scandium ion maintains a +3 oxidation state and is surrounded by negatively charged nitrate ions and neutral water molecules [2] [3].

The compound appears as white crystalline powder, crystals, or chunks and exhibits high solubility in water and ethanol [1] [3] [7]. The structure demonstrates the characteristic properties of rare earth nitrate salts, with the scandium ion serving as the central coordinating species [25] [26].

Crystallographic Data and Coordination Geometry

The crystallographic analysis reveals that scandium(III) nitrate hydrate adopts a monoclinic crystal system for both the trihydrate and tetrahydrate forms [1]. The scandium(III) ion consistently exhibits an eight-coordinate geometry, which represents the preferred coordination number for this metal ion in nitrate environments [5] [16] [22].

The coordination geometry around the scandium center is best described as a distorted triangulated dodecahedron [5] [16]. This geometry arises from the coordination of four oxygen atoms from two bidentate nitrate groups, two nitrogen atoms from bipyridyl ligands in certain complexes, and two oxygen atoms from bridging hydroxyl groups or water molecules [5]. The eight-coordinate environment is maintained through the strategic arrangement of these donor atoms in three-dimensional space [16] [22].

Single crystal X-ray diffraction studies have provided detailed bond distance measurements, revealing scandium-oxygen distances to nitrate groups ranging from 2.2558 to 2.3115 Angstroms, with an average distance of 2.283 Angstroms [5] [16]. These distances compare closely with other eight-coordinate scandium complexes and demonstrate the consistent bonding preferences of the scandium(III) ion [16] [21].

The crystallographic data indicates significant asymmetry in the coordination environment, with independent scandium-oxygen bonds differing by approximately 0.05 Angstroms [5]. This asymmetry extends to the bidentate coordination of nitrates, where slight variations in bond distances reflect the influence of crystal packing forces and intermolecular interactions [16] [21].

Hydration States and Structural Variations

Scandium(III) nitrate hydrate demonstrates remarkable structural diversity through its various hydration states, each exhibiting distinct thermal stability ranges and structural characteristics [1] [17]. The most common hydrated forms include the dihydrate, trihydrate, tetrahydrate, and hexahydrate, each with specific formation and decomposition temperatures [1] [14].

The thermal decomposition sequence provides insight into the structural relationships between different hydration states [1] [17]. Upon heating in air to 50 degrees Celsius, the tetrahydrate undergoes transformation to the dihydrate form [1]. Further heating to 60 degrees Celsius converts the dihydrate to Scandium four Oxygen three(Nitrogen Oxygen three)three·6.5 Water molecules, representing an intermediate oxynitrate species [1] [17]. At temperatures between 140-220 degrees Celsius, the formation of Scandium four Oxygen five(Nitrogen Oxygen three)three occurs, ultimately leading to complete decomposition to scandium oxide at higher temperatures [1] [17].

The structural variations between hydration states primarily involve changes in the water coordination environment while maintaining the core scandium-nitrate coordination framework [1] [9]. Commercial sources typically supply the tetrahydrate form with approximately four water molecules per scandium center, as indicated by the degree of hydration specification [9] [30]. The hexahydrate form represents the most highly hydrated variant, commonly encountered in synthetic preparations and characterized by enhanced thermal stability in the lower temperature range [14] [25].

These hydration state variations directly influence the material properties, including solubility characteristics, thermal behavior, and crystalline morphology [1] [7]. The structural flexibility demonstrated through multiple hydration states reflects the adaptable coordination chemistry of the scandium(III) ion and its ability to accommodate varying numbers of water molecules in its coordination sphere [22] [23].

Comparative Structural Analysis with Related Metal Nitrates

The structural chemistry of scandium(III) nitrate hydrate can be understood through comparison with related metal nitrates, particularly those of other Group 3 elements and lanthanides [22] [23] [28]. Scandium consistently adopts an eight-coordinate geometry in nitrate environments, which distinguishes it from larger metal ions that typically exhibit higher coordination numbers [5] [22] [23].

Yttrium(III) nitrate complexes commonly adopt nine to ten-coordinate geometries, utilizing tricapped trigonal prismatic arrangements [22] [23]. This increased coordination number reflects the larger ionic radius of yttrium compared to scandium, allowing accommodation of additional donor atoms in the coordination sphere [22]. Lanthanum(III) nitrates demonstrate even higher coordination numbers of 10-12, adopting icosahedral or related high-coordinate geometries due to the significantly larger ionic radius of the lanthanum ion [22] [23].

The comparison with lutetium(III) nitrates reveals interesting similarities, as lutetium also frequently adopts eight to nine-coordinate geometries with square antiprism arrangements [22] [23]. This similarity reflects the comparable ionic radii of scandium and lutetium in eight-coordinate environments, with scandium having an ionic radius of 0.87 Angstroms compared to lutetium's 0.98 Angstroms [22] [23].

Cerium(III) and europium(III) nitrates typically exhibit nine to ten-coordinate and eight to nine-coordinate geometries, respectively [18] [28]. These coordination preferences demonstrate the general trend of decreasing coordination numbers with decreasing ionic radii across the lanthanide series [18] [22]. The structural analysis confirms that scandium's coordination behavior aligns more closely with the heavier, smaller lanthanides rather than the lighter, larger ones [22] [23].

The nitrate coordination modes also vary among these metal ions, with scandium consistently favoring bidentate nitrate coordination while larger metals may accommodate both bidentate and bridging coordination modes [12] [18]. This coordination preference contributes to the distinctive structural chemistry observed for scandium nitrate complexes [5] [22].

Bond Characterization and Theoretical Modeling

Theoretical modeling studies have provided detailed insights into the bonding characteristics of scandium(III) nitrate hydrate complexes through density functional theory calculations and natural bond orbital analysis [24] [36]. The bonding in scandium complexes is primarily ionic in nature, with the electrical term contributing 64-86% of the total interaction energy [36].

The scandium-oxygen bonds to nitrate groups exhibit average distances of 2.28 Angstroms, with a typical range of 2.26-2.31 Angstroms [5] [16]. These bond distances reflect the balance between electrostatic attraction and steric repulsion in the coordination environment [21] [36]. The scandium-oxygen bonds to water molecules typically occur at slightly longer distances of approximately 2.41 Angstroms, indicating weaker coordination compared to nitrate oxygen atoms [5].

Vibrational spectroscopy studies have characterized the bonding interactions through infrared analysis, revealing characteristic nitrate absorption patterns [16] [31]. The bidentate nitrate coordination mode produces specific vibrational signatures, including absorptions at 1020 and 1033 reciprocal centimeters corresponding to ring breathing vibrations and symmetric nitrate stretching modes [16]. Strong bands at 1315 and 1331 reciprocal centimeters are assigned to ligand vibrations and coordinated nitrate group vibrations [16].

Electronic structure calculations using hybrid functional methods have examined the band gap properties and electronic transitions in related scandium compounds [24] [35]. These studies indicate that scandium compounds typically exhibit wide band gaps characteristic of insulating materials, with fundamental gaps ranging from 2-6 electron volts depending on the specific coordination environment [24].

The theoretical modeling reveals significant charge transfer interactions from ligand to metal, with oxygen donors providing stronger charge donation compared to nitrogen donors [36]. Natural energy decomposition analysis indicates that the covalent contributions to bonding manifest through ligand-to-scandium charge transfer interactions, with nitrate oxygen atoms serving as primary electron donors [36]. The calculations confirm that scandium's 3d orbitals receive the majority of donated electrons, with approximately 20% directed to the 4s orbitals [36].

Scandium(III) nitrate hydrate presents as a white to off-white crystalline solid with distinct physical characteristics that make it readily identifiable [1] [2] [3]. The compound exhibits a characteristic white to pale cream coloration, which may vary slightly depending on the hydration level and purity [4] [5]. The material manifests in various physical forms including crystalline aggregates, powder, or chunks, with the specific morphology influenced by preparation conditions and storage environment [1] [2] [6].

The compound displays needle-like crystal formation in its hexahydrate form, particularly when crystallized from aqueous solutions [3]. Under microscopic examination, the crystals demonstrate well-defined geometric patterns consistent with the monoclinic crystal system observed for both trihydrate and tetrahydrate forms [7]. The crystalline structure contributes to the compound's distinctive appearance and aids in visual identification during analytical procedures.

| Property | Value/Description | References |

|---|---|---|

| Molecular Formula | Sc(NO₃)₃·xH₂O (x = 3-6) | [7] [2] [8] |

| Molecular Weight (hydrated) | 248.99 g/mol (monohydrate) | [8] [9] |

| Molecular Weight (anhydrous) | 230.97 g/mol | [7] [10] [4] |

| CAS Number | 107552-14-7 | [7] [2] [8] |

| Appearance | White to off-white crystalline solid | [1] [2] [3] |

| Color | White to pale cream | [4] [5] |

| Physical Form | Crystalline aggregates, powder, or chunks | [1] [2] [6] |

| Hygroscopicity | Highly hygroscopic | [1] [3] [6] |

| Oxidizing Properties | Strong oxidizing agent | [11] [12] [4] |

Solubility Profile and Solution Behavior

Scandium(III) nitrate hydrate demonstrates exceptional solubility characteristics across multiple solvent systems. The compound exhibits high solubility in water, with solubility increasing substantially with temperature elevation [7] [2] [3] [13]. This temperature-dependent solubility behavior facilitates purification processes and enables controlled crystallization procedures.

The compound displays notable solubility in ethanol at room temperature, expanding its utility in non-aqueous reaction systems [7] [2] [4]. Additionally, scandium(III) nitrate hydrate readily dissolves in strong mineral acids, including hydrochloric, nitric, and sulfuric acids, maintaining stability in acidic environments [2] [13]. This acid solubility proves particularly valuable in analytical chemistry applications and extraction processes.

In aqueous solutions, the compound exhibits complex solution behavior influenced by concentration and pH conditions. At concentrations below 0.5 mol L⁻¹, the predominant species is the hexaaqua scandium(III) ion [Sc(H₂O)₆]³⁺, which maintains centrosymmetric coordination geometry [14] [15]. The solution chemistry becomes increasingly complex at higher concentrations, leading to the formation of various coordination complexes and cluster species.

| Solvent | Solubility | Temperature Effect | References |

|---|---|---|---|

| Water | Highly soluble | Solubility increases with temperature | [7] [2] [3] [13] |

| Ethanol | Soluble | Soluble at room temperature | [7] [2] [4] |

| Strong mineral acids | Soluble | Soluble at room temperature | [2] [13] |

| Organic solvents (general) | Limited data available | Variable | [N/A] |

Hygroscopic Nature and Moisture Sensitivity

Scandium(III) nitrate hydrate exhibits pronounced hygroscopic characteristics, readily absorbing moisture from atmospheric conditions [1] [3] [6]. This hygroscopic behavior necessitates careful storage protocols and handling procedures to maintain compound integrity and prevent unwanted hydration state changes.

The compound's moisture sensitivity manifests through spontaneous water uptake when exposed to ambient humidity levels. This absorption occurs rapidly and can lead to deliquescence under high humidity conditions, where the solid dissolves in absorbed water to form concentrated solutions [3]. The hygroscopic nature directly correlates with the compound's ability to exist in multiple hydration states, ranging from trihydrate to hexahydrate forms [7] [10] [3].

Temperature-dependent dehydration behavior occurs within the range of 50-140°C, with systematic water loss leading to lower hydration states [7] [16]. The tetrahydrate form transforms to dihydrate at approximately 50°C, while further heating to 60°C promotes conversion to intermediate oxynitrate species [7]. Complete dehydration requires elevated temperatures approaching 140°C, beyond which thermal decomposition processes initiate.

Storage recommendations emphasize the necessity for sealed containers and controlled atmospheric conditions to prevent moisture absorption and maintain consistent hydration levels [3] [6]. Desiccant materials prove essential for long-term storage, particularly in laboratory environments where humidity fluctuations occur regularly.

Spectroscopic Characteristics

Scandium(III) nitrate hydrate displays distinctive spectroscopic signatures across multiple analytical techniques, providing valuable insights into its molecular structure and coordination environment. Raman spectroscopic analysis reveals characteristic vibrational modes associated with scandium-oxygen coordination bonds within the octahedral geometry [14].

The Raman spectrum exhibits the totally symmetric stretching mode ν₁(ScO₆) at 442 cm⁻¹, representing the primary scandium-oxygen interaction in the hexaaqua complex [14]. Additional depolarized modes appear at 295 cm⁻¹ and 410 cm⁻¹, assigned to ν₅(f₂g) and ν₂(eg) vibrational modes respectively, confirming the octahedral coordination environment around the scandium center [14].

Infrared spectroscopic characterization identifies the infrared-active mode ν₃(f₁u) at 460 cm⁻¹, providing complementary information to Raman data regarding scandium-oxygen bond characteristics [14]. The infrared spectrum also displays characteristic nitrate absorption bands, confirming the presence of coordinated and ionic nitrate species within the crystal structure.

Nuclear magnetic resonance spectroscopy utilizing ⁴⁵Sc nuclei serves as a chemical shift reference compound for scandium-containing materials [17]. The ⁴⁵Sc NMR characteristics provide detailed information regarding the coordination environment and electronic structure of the scandium center in various solution and solid-state conditions.

Ultraviolet-visible spectroscopy demonstrates a strong absorption band around 315 nm, attributed to oxygen 2p to scandium 3d charge transfer transitions [18]. This electronic transition provides insights into the electronic structure and oxidation state of scandium within the nitrate matrix.

| Technique | Key Peaks/Signals | Assignment | References |

|---|---|---|---|

| Raman Spectroscopy | ν₁(ScO₆) at 442 cm⁻¹, ν₅(f₂g) at 295 cm⁻¹, ν₂(eg) at 410 cm⁻¹ | Sc-O stretching modes in octahedral coordination | [14] |

| Infrared Spectroscopy | ν₃(f₁u) at 460 cm⁻¹ | Infrared active Sc-O stretching | [14] |

| NMR Spectroscopy | ⁴⁵Sc NMR chemical shift reference compound | Scandium coordination environment | [17] |

| UV-Vis Spectroscopy | Strong absorption around 315 nm (O2p → Sc3d charge transfer) | Charge transfer transitions | [18] |

Cluster Formation in Aqueous Solutions

Scandium(III) nitrate hydrate demonstrates remarkable cluster formation behavior in aqueous solutions, distinguishing it from other rare earth nitrates through unique aggregation phenomena. Small Angle Neutron Scattering (SANS) investigations have conclusively demonstrated the formation of polynuclear scandium clusters containing up to ten scandium ions per aggregate [7].

The cluster formation process depends critically on solution concentration, with higher concentrations promoting larger aggregate formation [7]. These clusters represent intermediate species between mononuclear aqua complexes and bulk precipitation, providing insights into scandium solution chemistry and hydrolysis mechanisms. The cluster size distribution varies dynamically with concentration changes, indicating equilibrium-controlled assembly processes.

Concentration-dependent studies reveal that dilute solutions below 0.5 mol L⁻¹ predominantly contain hexaaqua scandium(III) complexes [Sc(H₂O)₆]³⁺, while concentrated solutions exhibit significant cluster populations [14] [15]. The transition between monomeric and clustered species occurs gradually over intermediate concentration ranges, suggesting multiple equilibrium processes operating simultaneously.

pH effects significantly influence cluster stability and formation kinetics. Solutions maintained below pH 4 prevent scandium hydroxide precipitation while allowing cluster characterization [19]. Above this pH threshold, hydrolysis reactions dominate, leading to hydroxo-bridged species and eventual precipitation of scandium hydroxide. The pKa value of 4.3 for aqueous scandium(III) reflects its strong Lewis acid character compared to lanthanide ions [20].

Structural characterization of clusters indicates the presence of hydroxo-bridged dimeric species in concentrated solutions, particularly in nitrate media [20]. These dimeric units serve as building blocks for larger cluster assemblies, with nitrate ions providing charge balance and structural stabilization. The formation of such clusters affects solution properties including viscosity, conductivity, and spectroscopic characteristics.

| Parameter | Value/Description | References |

|---|---|---|

| Cluster Size | Variable, up to 10 scandium ions | [7] |

| Maximum Ions per Cluster | 10 Sc³⁺ ions | [7] |

| Detection Method | Small Angle Neutron Scattering (SANS) | [7] |

| Concentration Dependence | Cluster size depends on concentration | [7] |

| pH Stability Range | pH < 4 (prevents Sc(OH)₃ precipitation) | [19] |

| Coordination Environment | Hexaaqua complex [Sc(H₂O)₆]³⁺ in dilute solution | [14] [15] |

The thermal decomposition pathway of scandium(III) nitrate hydrate proceeds through systematic dehydration and oxynitrate formation [16]. Initial heating promotes water loss, followed by condensation reactions producing cyclic tetramers and subsequent oxynitrate intermediates. The final decomposition yields scandium oxide at temperatures approaching 510°C, representing complete conversion to the most thermodynamically stable form [3] [16].

| Property | Value/Description | References |

|---|---|---|

| Hydration Forms | Trihydrate, tetrahydrate, pentahydrate, hexahydrate | [7] [10] [3] |

| Dehydration Temperature Range | 50-140°C | [7] [16] |

| Thermal Decomposition Onset | 140-220°C | [7] [16] |

| Decomposition Products | Sc₂O₃, NOₓ, H₂O | [7] [3] [16] |

| Thermal Stability | Stable to ~510°C for complete conversion to Sc₂O₃ | [3] [16] |

| Crystal System | Monoclinic (for tri- and tetrahydrate) | [7] |